H-Tyr-Lys-OH

概要

説明

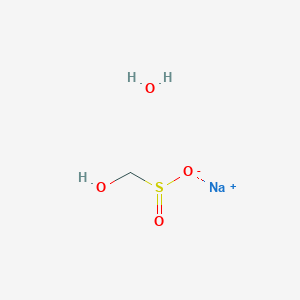

“H-Tyr-Lys-OH” is a dipeptide consisting of the amino acids tyrosine (Tyr) and lysine (Lys) . The reaction of this dipeptide with diethylenetriaminepentaacetic (DTPA) cyclic anhydride yields monovalent and bivalent haptens . In vitro, the antibody conjugate prepared by coupling F(ab’)2 or Fab’ fragments of an antibody specific for the human high molecular weight melanoma associated antigen to Fab’ fragments of an antibody specific for In-DTPA complexes mediated binding of the ¹¹¹In-labeled haptens to melanoma cells .

Synthesis Analysis

The synthesis of “H-Tyr-Lys-OH” involves the reaction of the dipeptide KY with diethylenetriaminepentaacetic (DTPA) cyclic anhydride . This reaction yields monovalent and bivalent haptens . The amino acids and peptides used in the synthesis were obtained from Bachem .

Chemical Reactions Analysis

Tyrosine (Tyr), a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .

Physical And Chemical Properties Analysis

The molecular weight of “H-Tyr-Lys-OH” is 309.37 . The chemical formula is C₁₅H₂₃N₃O₄ . The storage temperature is less than -15°C .

科学的研究の応用

Selective Peptide Cleavage

The dipeptide H-Tyr-Lys-OH can be utilized in selective peptide cleavage . Researchers have developed methods to achieve the scission of the N-terminal amide bond of tyrosine under mild conditions, which is significant for sequencing naturally occurring cyclic peptides . This process simplifies the complex sequencing of cyclic peptides by MS/MS, providing a robust tool for rapid sequence determination.

Protein and Peptide Functionalization

H-Tyr-Lys-OH plays a role in the functionalization of proteins and peptides at tyrosine residues. Tyrosine-selective cleavage and functionalization have emerged as important tools in biochemical research, allowing for the investigation of Tyr’s function in proteins and bioactive peptides . This has applications in drug optimization and targeted drug delivery.

Bioconjugation

The hyperoxidized tyrosine motif generated from H-Tyr-Lys-OH can serve as an electrophilic target for bioconjugation . This allows for the selective attachment of various molecules to peptides containing this unit, which is valuable in creating defined biomaterials and enhancing drug properties .

Enzyme Catalysis Studies

In enzymology, H-Tyr-Lys-OH is significant for studying the molecular mechanisms of enzyme catalysis . For instance, the Tyr residue acts as a proton donor in the catalytic function of certain enzymes, and the Lys residue facilitates the transformation during the reaction process .

Post-Translational Modification Analysis

The dipeptide is also crucial for studying post-translational modifications (PTMs) of proteins. Tyrosine is susceptible to various PTMs, which are important in understanding human disease states such as Alzheimer’s disease and cancer .

Proteomics and Biomarker Discovery

Lastly, H-Tyr-Lys-OH can be applied in proteomics for biomarker discovery. The ability to selectively modify tyrosine residues can help identify and quantify proteins in complex biological samples, leading to the discovery of new biomarkers for diseases .

作用機序

Target of Action

H-Tyr-Lys-OH is a dipeptide that has been identified as a biomarker for AJH-1 . It has a good binding affinity to angiotensin-converting enzyme (ACE) , which plays a crucial role in the renin-angiotensin system that regulates blood pressure.

Mode of Action

It is known that the tyrosine (tyr) residue in the peptide is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process .

Biochemical Pathways

It is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Pharmacokinetics

This product is easily hydrolyzed by running the reaction in the presence of a small amount of water (5%), hence posing no further complications .

Result of Action

The hyperoxidation of the tyr residue in the peptide can lead to the scission of the n-terminal amide bond of tyr, generating a c-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of H-Tyr-Lys-OH. For instance, each Tyr residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable .

Safety and Hazards

When handling “H-Tyr-Lys-OH”, it is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

“H-Tyr-Lys-OH” has potential applications in cancer research, particularly in the targeting of melanoma cells . The bivalent hapten exhibited much higher efficiency at targeting ¹¹¹In onto cells, both in vitro and in vivo . This suggests potential future directions in the development of targeted therapies for cancer.

特性

IUPAC Name |

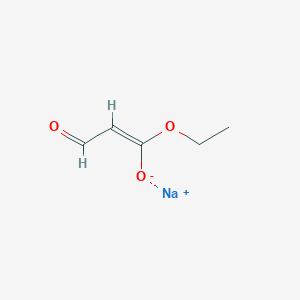

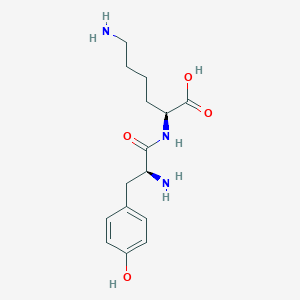

(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c16-8-2-1-3-13(15(21)22)18-14(20)12(17)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLHUMAVONBBEZ-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315960 | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosyl-lysine | |

CAS RN |

54925-88-1 | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54925-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。